N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes a biphenyl core, a pyrimidine ring, and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core and the pyrimidine ring. The key steps include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Coupling of the Pyrimidine and Biphenyl Units: The final step involves coupling the pyrimidine ring with the biphenyl core using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanam
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Uniqueness
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of a biphenyl core and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide, also known by its CAS number 923257-65-2, is a synthetic organic compound that has attracted significant attention in biomedical research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrimidine Ring : Contributes to its biological activity.
- Ethylamino Group : Enhances solubility and biological interactions.
- Biphenyl Moiety : Provides structural stability and influences binding properties.
The molecular formula is C20H20N5O with a molecular weight of 373.41 g/mol.
This compound primarily acts as a kinase inhibitor. It has been shown to selectively inhibit cyclin-dependent kinase 16 (CDK16), which is involved in cell cycle regulation. The inhibition of CDK16 leads to:
- Cell Cycle Arrest : Specifically in the G2/M phase, preventing cell division.
- Induction of Apoptosis : Increased rates of pyknosis (nuclear condensation) indicate apoptotic processes triggered by the compound at higher concentrations.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines. For instance:
- In vitro Studies : In a study assessing its effects on breast cancer cells, the compound demonstrated an EC50 value of approximately 33 nM for CDK16 inhibition, leading to reduced cell viability in a dose-dependent manner .
Table 1: Summary of Biological Activity
Case Studies
-
Study on Breast Cancer Cells :
- Researchers evaluated the compound's effect on breast cancer cell lines and found significant reductions in cell proliferation after treatment with varying concentrations.
- The study highlighted that treatment led to apoptosis characterized by morphological changes consistent with necrosis or programmed cell death.
-
Kinase Selectivity Assessment :
- A differential scanning fluorimetry (DSF) assay was conducted to evaluate the selectivity of this compound against a panel of kinases.
- Results indicated that while it effectively inhibited CDK16, it showed minimal off-target effects on other kinases, suggesting a favorable selectivity profile for therapeutic use .
Future Directions
The ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound and explore its potential in combination therapies for enhanced efficacy against resistant cancer types. Additionally, investigations into its pharmacokinetics and bioavailability are essential for developing it into a viable therapeutic agent.
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c1-3-27-24-17-18(2)28-26(31-24)30-23-15-13-22(14-16-23)29-25(32)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3,(H,29,32)(H2,27,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFVGIJGWCVYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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